4-(N-(P-Anisyl)carbamoyl)-2,6-dimethylmorpholine
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Overview
Description
4-(N-(p-Anisyl)carbamoyl)-2,6-dimethylmorpholine is a chemical compound with the following structure:
Structure: C16H24N2O3
This compound belongs to the morpholine family and contains an anisyl (methoxyphenyl) group attached to the carbamoyl nitrogen. It exhibits interesting properties due to its unique structural features.
Preparation Methods
Synthetic Routes::
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Carbamoylation of Morpholine: : The compound can be synthesized by reacting morpholine with p-anisyl isocyanate (p-anisyl-NCO) under appropriate conditions. The reaction proceeds via nucleophilic attack of the morpholine nitrogen on the isocyanate group, followed by cyclization to form the morpholine ring.
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Imidazolium Salt Method: : Another approach involves using readily prepared carbamoylimidazolium salts, which act as efficient N,N-disubstituted carbamoylating reagents. These salts react with amines, producing ureas without the need for subsequent chromatographic purification .
Industrial Production:: The industrial-scale synthesis typically employs the carbamoylation method due to its efficiency and scalability.
Chemical Reactions Analysis
4-(N-(p-Anisyl)carbamoyl)-2,6-dimethylmorpholine can undergo various reactions, including:
Oxidation: It may be oxidized under specific conditions.
Substitution: The carbamoyl group can be substituted by other nucleophiles.
Reduction: Reduction of the carbonyl group is possible.
Common reagents include bases (such as KOH or n-Bu4NOH), acids, and transition metal catalysts.
Scientific Research Applications
This compound finds applications in:
Medicine: It could serve as a potential drug candidate due to its unique structure and potential biological activity.
Catalysis: As a ligand or catalyst precursor in transition metal-catalyzed reactions.
Materials Science: Its properties may be explored for designing functional materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
4-(N-(p-Anisyl)carbamoyl)-2,6-dimethylmorpholine stands out due to its anisyl substituent and morpholine ring. Similar compounds include other carbamoylated morpholines and related heterocycles.
Properties
CAS No. |
77280-33-2 |
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Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide |
InChI |
InChI=1S/C14H20N2O3/c1-10-8-16(9-11(2)19-10)14(17)15-12-4-6-13(18-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,15,17) |
InChI Key |
VYMCAYXFPQFGGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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